Pks13-TE inhibitor 3 mechanism of action
Pks13-TE inhibitor 3 mechanism of action
An in-depth analysis of the mechanism of action for the Series 3 inhibitors targeting the thioesterase (TE) domain of Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13).
Executive Summary
Polyketide Synthase 13 (Pks13) is a critical enzyme in Mycobacterium tuberculosis (Mtb), responsible for the final condensation step in the biosynthesis of mycolic acids.[1][2][3] These lipids are essential components of the mycobacterial cell wall, providing a crucial permeability barrier and contributing to the pathogen's virulence and resistance to many antibiotics.[4][5] The thioesterase (TE) domain of Pks13, which catalyzes the transfer of the newly synthesized mycolic acid precursor to trehalose (B1683222), is a validated target for novel anti-tubercular drug development.[4][6][7] A DNA-Encoded Chemical Library (DEL) screen identified three distinct chemical series of potent Pks13-TE inhibitors.[5][6] This document focuses on the mechanism of action of the Series 3 inhibitors identified in this screen. These inhibitors bind to the active site of the Pks13-TE domain, blocking its enzymatic function and leading to bactericidal activity against Mtb.[5][6]
Core Mechanism of Action: Inhibition of the Pks13 Thioesterase Domain
The primary mechanism of action for Series 3 inhibitors is the direct inhibition of the Pks13 thioesterase (TE) domain's enzymatic activity. Pks13 is a large, multidomain enzyme that catalyzes the Claisen-type condensation of a C24-C26 fatty acid with a very long-chain (C50-C60) meromycolic acid to form an α-alkyl β-ketoacid, the immediate precursor to mycolic acids.[2][8]
The TE domain performs the final step: it transfers this product from Pks13 to trehalose, forming trehalose monomycolate (TMM).[6][7][9] TMM is then transported across the cell membrane to be incorporated into the cell wall.[6] By binding to the active site of the TE domain, Series 3 inhibitors prevent this crucial transfer, disrupting the mycolic acid biosynthetic pathway and compromising the integrity of the mycobacterial cell wall.[5][6]
Mycolic Acid Biosynthesis Pathway and Pks13-TE Inhibition
The following diagram illustrates the final steps of mycolic acid biosynthesis, highlighting the role of Pks13 and the point of inhibition by Series 3 compounds.
Caption: Pks13-mediated final step of mycolic acid synthesis and inhibition point.
Structural Basis of Inhibition
X-ray crystallography studies have shown that inhibitors from the DEL screen, including a representative from Series 3, bind directly within the active site of the Pks13-TE domain.[5][6] This binding physically obstructs the substrate from accessing the catalytic residues, thereby preventing the enzymatic reaction. The precise interactions and binding mode of Series 3 compounds are distinct from other inhibitor series, such as the previously reported benzofurans.[1][6][10]
Quantitative Data
The inhibitory activity of the Series 3 compounds was evaluated through biochemical and whole-cell assays.[5][6] The data for the representative hit from this series is summarized below.
| Compound ID | Library Source | Pks13-TE IC50 (µM) | Mtb H37Rv MIC (µM) |
| X14146 (Series 3 Hit) | Library 3 | > 50 | 11.5 |
Table 1: Inhibitory activity of the representative Series 3 hit against the Pks13-TE enzyme and whole Mtb cells. Data sourced from[6].
While the initial hit (X14146) showed modest whole-cell activity, it served as a crucial starting point for further medicinal chemistry efforts.[6]
Experimental Protocols
The mechanism of action and inhibitory potential were elucidated using a series of established and optimized experimental procedures.
Discovery and Hit Confirmation Workflow
The workflow for identifying and validating Pks13-TE inhibitors involved several key stages, from initial screening to cellular validation.
Caption: Workflow for the discovery and validation of Pks13-TE inhibitors.
Pks13-TE Biochemical Activity Assay
This assay measures the enzymatic activity of the purified Pks13-TE domain and its inhibition by test compounds.
-
Protein Expression and Purification : The Pks13-TE domain (residues 1515-1733 of Pks13 from Mtb H37Rv) is expressed as a His-tagged protein in E. coli and purified using affinity chromatography.
-
Substrate : A fluorogenic substrate, 4-methylumbelliferyl heptanoate (B1214049) (4-MUH), is commonly used, although the discovery screen used a different substrate, 5-MUH, due to assay compatibility.[6]
-
Assay Conditions :
-
The purified Pks13-TE enzyme is incubated with varying concentrations of the inhibitor compound in an appropriate buffer (e.g., buffer optimized for DEL screening containing CHAPS detergent).[5][6]
-
The enzymatic reaction is initiated by adding the 4-MUH substrate.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 37°C).
-
-
Detection : The TE domain hydrolyzes the substrate, releasing the fluorescent product 4-methylumbelliferone. The increase in fluorescence is measured over time using a plate reader.
-
Data Analysis : The rate of reaction is calculated from the fluorescence signal. The percent inhibition is determined relative to a DMSO control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Mtb Whole-Cell Growth Inhibition Assay
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.
-
Bacterial Strain : M. tuberculosis H37Rv is used.
-
Culture Medium : Bacteria are grown in a suitable liquid medium, such as 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween-80.
-
Assay Procedure :
-
Compounds are serially diluted in a 96-well or 384-well plate.
-
A standardized inoculum of Mtb H37Rv is added to each well.
-
Plates are incubated at 37°C for a defined period (typically 7-14 days).
-
-
Growth Measurement : Bacterial growth can be assessed using several methods, including:
-
Resazurin Microtiter Assay (REMA) : Addition of resazurin, which is reduced by viable bacteria to the fluorescent pink product resorufin.
-
Optical Density (OD) : Measuring the turbidity at 600 nm.
-
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth or a significant percentage (e.g., 90%) of metabolic activity compared to the no-drug control.
On-Target Activity Assay (Pks13 Hypomorph Strain)
This experiment confirms that the compound's anti-tubercular activity is specifically due to the inhibition of Pks13.[1][5][6]
-
Strain Construction : An engineered Mtb H37Rv strain is used where the native pks13 promoter is replaced with a tetracycline-repressible promoter (tet-off system).[6]
-
Experimental Conditions :
-
Overexpression : In the presence of anhydrotetracycline (B590944) (ATC), the repressor is inactivated, leading to increased expression of Pks13.
-
Underexpression : In the absence of ATC, Pks13 expression is repressed, making the cells more vulnerable to Pks13 inhibitors.
-
-
Assay : The MIC of the inhibitor is determined against this strain in both the presence and absence of ATC.
-
Interpretation : A compound that targets Pks13 will show a significantly lower MIC (i.e., be more potent) when Pks13 is underexpressed (no ATC) and a higher MIC when Pks13 is overexpressed (with ATC). A significant shift in MIC between these two conditions confirms on-target activity.[1][6]
Conclusion
The Series 3 inhibitors discovered via a DEL screen represent a distinct chemical class that targets the essential thioesterase domain of Pks13. Their mechanism of action involves binding to the enzyme's active site, which disrupts the final, crucial step of mycolic acid biosynthesis. This leads to the inhibition of M. tuberculosis growth. While the initial hits require further optimization to improve potency, they validate a novel chemical scaffold for the development of new anti-tubercular agents acting on a clinically unexploited target.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. uniprot.org [uniprot.org]
- 3. Targeting polyketide synthase 13 for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The polyketide synthase Pks13 catalyzes a novel mechanism of lipid transfer in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pks13/FadD32 Crosstalk for the Biosynthesis of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An integrated computational approach towards novel drugs discovery against polyketide synthase 13 thioesterase domain of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
